2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18-3-2-17(18)22-11-7-14(8-12-22)13-23-19(25)4-1-16(21-23)15-5-9-20-10-6-15/h1,4-6,9-10,14,17-18,24H,2-3,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYHXJCPSRMIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. The key steps include the formation of the piperidine ring, the introduction of the hydroxycyclobutyl group, and the construction of the pyridazinone core. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxycyclobutyl Group: This step may involve the use of cyclobutanone derivatives and subsequent functionalization to introduce the hydroxy group.
Construction of Pyridazinone Core: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the pyridazinone core or other functional groups.
Substitution: The piperidine and pyridine rings can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine or pyridine rings.
Scientific Research Applications
2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The 2,3-dihydropyridazin-3-one core is shared with compounds like BK78793 (: 2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one), which replaces the hydroxycyclobutyl group with a fluoropyrimidine moiety. Other analogs, such as 4H-pyrido[1,2-a]pyrimidin-4-one derivatives (), replace the dihydropyridazinone core with pyrimidinone rings, altering electronic properties and hydrogen-bonding capacity .
Substituent Analysis
- Piperidine Modifications: The 2-hydroxycyclobutyl group in the target compound contrasts with substituents like 5-fluoropyrimidin-2-yl () or trifluoromethylpyridinyl (). In muscarinic M4 receptor modulators (), azetidine and trifluoromethylpyridine substituents optimize allosteric binding, suggesting that the hydroxycyclobutyl group in the target compound may similarly fine-tune receptor interactions .
Aromatic Substituents :
Pharmacological and Physicochemical Properties
Research Findings and Trends
- Synthetic Accessibility : The target compound’s hydroxycyclobutyl group likely requires specialized cyclization or hydroxylation steps, contrasting with straightforward fluorination or trifluoromethylation in analogs (). This complexity may limit scalability compared to simpler derivatives .
- Binding Affinity: While direct data are absent, piperidine-containing analogs in and demonstrate that substituent flexibility (e.g., dimethylamino, hydroxyethyl) is critical for target engagement. The hydroxycyclobutyl group may mimic natural substrates with cyclic alcohol motifs, such as steroids or sugar derivatives .
- Patent Activity: European patents () emphasize 4H-pyrido[1,2-a]pyrimidin-4-ones as privileged scaffolds for CNS and oncology targets. The target compound’s dihydropyridazinone core may offer similar versatility but with distinct pharmacokinetic profiles .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Alkylation or substitution at the piperidin-4-yl position under basic conditions (e.g., NaH in DMF) to introduce the hydroxycyclobutyl group .
- Pyridazinone core assembly : Cyclocondensation of hydrazine derivatives with diketones or keto-esters, followed by regioselective substitution at the 6-position with pyridin-4-yl groups .
- Optimization : Reaction conditions (e.g., ethanol reflux at 80°C, pH 7–9) and catalysts (e.g., Pd/C for coupling reactions) are critical for yield improvement .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : H/C NMR to verify proton environments and carbon frameworks, particularly the pyridazinone ring (δ 6.5–8.5 ppm for aromatic protons) and hydroxycyclobutyl moiety (δ 3.0–4.5 ppm for hydroxyl-bearing carbons) .
- Chromatographic methods : HPLC with a C18 column and methanol-buffer mobile phase (65:35 v/v, pH 4.6) to assess purity (>98%) .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for solvent evaporation steps .
- First aid : Immediate rinsing with water for eye/skin exposure; inhalation requires fresh air and medical consultation .
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis design?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling:
- Reaction optimization : Identification of energy barriers for hydroxycyclobutyl-piperidine coupling, guiding solvent selection (e.g., DMF vs. THF) .
- Feedback loops : Experimental data (e.g., failed reactions) refine computational models to narrow optimal conditions (e.g., 70°C for 12 hours) .
Q. How to resolve contradictions between in vitro bioactivity and computational binding predictions?
- Methodological Answer :
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) for targets like kinases or GPCRs .
- Docking refinement : Adjust force field parameters (e.g., AMBER) to account for solvent effects or protein flexibility .
Q. What methods characterize synthetic impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Identifies impurities (e.g., dehydroxycyclobutyl byproducts) with m/z deviations >2 Da from the parent compound .
- Reference standards : Co-inject with pharmacopeial impurities (e.g., EP/BP-certified analogs) for retention time matching .
Q. How to optimize regioselective functionalization of the pyridazinone core?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 6-position .
- Catalyst selection : Pd(OAc) with Xantphos ligand improves cross-coupling efficiency with pyridin-4-ylboronic acids (yield >75%) .
Q. What in silico tools predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ProTox-II to assess CYP450 metabolism and hepatotoxicity risks .
- Molecular dynamics : Simulate liver microsome interactions (e.g., CYP3A4 binding) to identify metabolic hotspots (e.g., hydroxycyclobutyl oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
